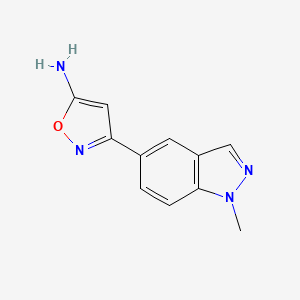
5-Amino-3-(1-methyl-5-indazolyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022558 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022558 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature or patents.
Industrial Production Methods
Industrial production of MFCD33022558 is scaled up from laboratory methods, ensuring consistency and purity. This process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
MFCD33022558 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in reactions involving MFCD33022558 include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products.
Scientific Research Applications
MFCD33022558 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: MFCD33022558 is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD33022558 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and can vary depending on the specific application.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(1-methylindazol-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H10N4O/c1-15-10-3-2-7(4-8(10)6-13-15)9-5-11(12)16-14-9/h2-6H,12H2,1H3 |
InChI Key |
KIADRYUXERUVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=NOC(=C3)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




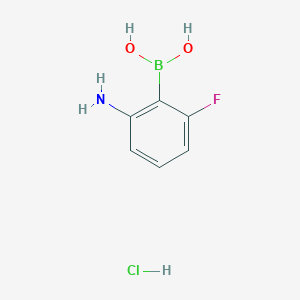
![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
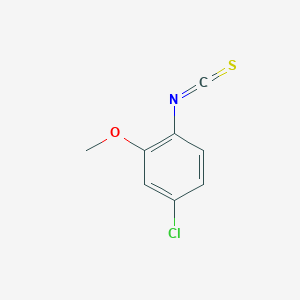
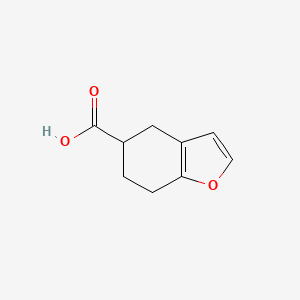

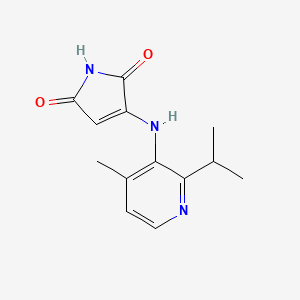
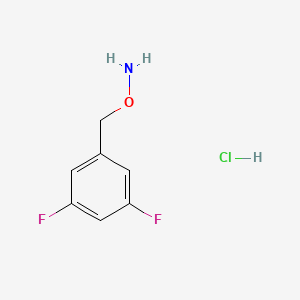
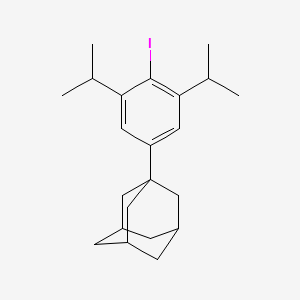
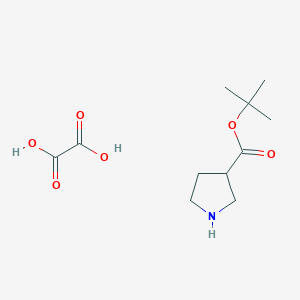
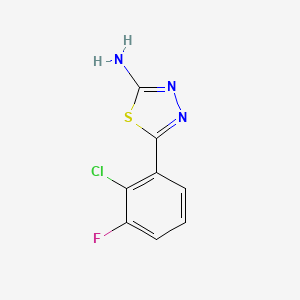
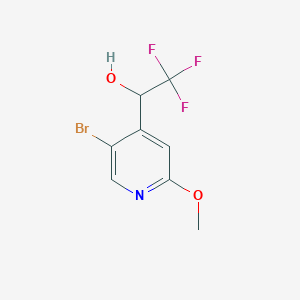
![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
